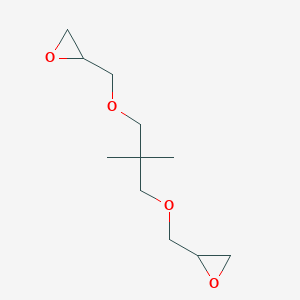

Neopentyl glycol diglycidyl ether

Description

Properties

IUPAC Name |

2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-11(2,7-12-3-9-5-14-9)8-13-4-10-6-15-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAUJXBLDYVELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1CO1)COCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025707 | |

| Record name | Neopentyl glycol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Neopentyl glycol diglycidyl ether is a clear liquid. (NTP, 1992), Liquid; NKRA, Clear liquid; [CAMEO] Colorless liquid with an irritating odor; [Brenntag MSDS], LIQUID. | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neopentyl glycol diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21231 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 200 °F (NTP, 1992), 88 °C o.c. | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

5 to 10 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

Relative density (water = 1): 1.07 | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.5 | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

17557-23-2, 54847-49-3 | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neopentyl glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17557-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EX 211 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54847-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentyl glycol diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neopentyl glycol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9288EM7AOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Neopentyl Glycol Diglycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Neopentyl Glycol Diglycidyl Ether (NPGDGE), a crucial aliphatic diepoxide widely utilized as a reactive diluent in epoxy resin formulations, and as a building block in the synthesis of various polymers. This document details the underlying chemical pathways, experimental protocols, purification techniques, and analytical methods for quality control.

Introduction

This compound (NPGDGE) is a low-viscosity, colorless liquid with the chemical formula C₁₁H₂₀O₄. Its molecular structure, featuring a central neopentyl core flanked by two glycidyl (B131873) ether groups, imparts desirable properties to epoxy resins, including reduced viscosity for improved handling and processing, enhanced flexibility, and good weathering resistance. These attributes make it a valuable component in the formulation of coatings, adhesives, sealants, and composite materials.

This guide will first explore the synthesis of the precursor, Neopentyl Glycol (NPG), followed by a detailed examination of the synthesis of NPGDGE, and finally, the methods for its purification and characterization.

Synthesis of Neopentyl Glycol (NPG)

The industrial production of NPG is a well-established two-step process commencing with the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to form an intermediate, hydroxypivaldehyde (HPA). The HPA is subsequently reduced to NPG.

Experimental Protocol: Synthesis of Neopentyl Glycol

Step 1: Aldol Condensation to Hydroxypivaldehyde (HPA)

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, condenser, and thermometer is charged with isobutyraldehyde and an aqueous solution of formaldehyde.

-

Reagents and Stoichiometry: A typical molar ratio of isobutyraldehyde to formaldehyde is approximately 1:1.07. Triethylamine is added as a catalyst, at a concentration of about 0.06 molar equivalents relative to the isobutyraldehyde.[1][2]

-

Reaction Conditions: The reaction mixture is heated to approximately 75°C and maintained at this temperature with continuous stirring for about 3.5 hours.[1][2]

-

Monitoring: The progress of the reaction can be monitored using techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to confirm the consumption of the starting materials.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, yielding crude HPA.

Step 2: Hydrogenation of HPA to Neopentyl Glycol (NPG)

-

Reaction Setup: The crude HPA is transferred to a high-pressure autoclave.

-

Catalyst: A hydrogenation catalyst, such as Raney nickel or a supported copper chromite catalyst, is added.[1]

-

Reaction Conditions: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to a pressure of 4.0 MPa. The mixture is heated to 100°C with vigorous stirring. The reaction is considered complete when hydrogen uptake ceases.[1][2]

-

Product Recovery: After cooling and venting the autoclave, the crude NPG is recovered.

Synthesis of this compound (NPGDGE)

The synthesis of NPGDGE is a two-step process involving the reaction of Neopentyl Glycol with epichlorohydrin (B41342), followed by dehydrochlorination.[3][4]

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of NPGDGE

A detailed experimental protocol for the synthesis of a similar diglycidyl ether, ethylene (B1197577) glycol diglycidyl ether, provides a representative procedure that can be adapted for NPGDGE.

Step 1: Formation of the Halohydrin Intermediate

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add Neopentyl Glycol.

-

Catalyst: Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), typically around 0.40% by mass fraction relative to the NPG.[5]

-

Addition of Epichlorohydrin: While stirring, slowly add epichlorohydrin through the dropping funnel. A molar ratio of epichlorohydrin to NPG of 2.4:1 is recommended.[5]

-

Reaction Conditions: Maintain the reaction temperature at 50-80°C for 1-2 hours.

Step 2: Dehydrochlorination

-

Cooling: After the initial reaction, cool the mixture to below 30°C.

-

Addition of Sodium Hydroxide: Slowly add a 40% aqueous solution of sodium hydroxide. A molar ratio of sodium hydroxide to NPG of 2.2:1 is suggested.[5]

-

Reaction Conditions: Maintain the temperature at 25-30°C for 2.5 hours with vigorous stirring.

-

Phase Separation: After the reaction, allow the mixture to stand, which will result in the separation of an organic layer (containing NPGDGE) and an aqueous layer.

-

Washing: Separate the organic layer and wash it with a saturated sodium chloride solution and then with deionized water until the pH is neutral.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the drying agent by filtration and evaporate any excess epichlorohydrin under reduced pressure to obtain the crude NPGDGE.

Purification of this compound

Purification of the crude NPGDGE is essential to remove unreacted starting materials, by-products, and catalyst residues. Vacuum distillation is the most common method for purifying NPGDGE.

Experimental Protocol: Vacuum Distillation

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a short path distillation head, a condenser, a receiving flask, and a vacuum pump.

-

Distillation: Heat the crude NPGDGE under reduced pressure. NPGDGE has a boiling point of 103-107°C at a pressure of 1 mmHg.[6]

-

Fraction Collection: Collect the fraction that distills within this temperature and pressure range.

Analytical Characterization and Quality Control

The purity and quality of the synthesized NPGDGE can be assessed using several analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the components of the purified NPGDGE, confirming the presence of the desired product and the absence of impurities. A high purity of over 99% is often required for many applications.[7]

Epoxy Equivalent Weight (EEW) Titration

The Epoxy Equivalent Weight (EEW) is a critical parameter that determines the amount of curing agent required for proper curing of the epoxy resin. It is defined as the weight of resin in grams that contains one mole of epoxy groups. The standard method for determining EEW is through titration, as described in ASTM D1652.[8]

Titration Procedure:

-

A known weight of the NPGDGE sample is dissolved in a suitable solvent.

-

A solution of hydrogen bromide in acetic acid is used as the titrant.

-

The endpoint is determined potentiometrically or with a colorimetric indicator.

The EEW of technical grade NPGDGE is typically in the range of 135-165 g/eq.[9]

Data Presentation

The following tables summarize the key parameters for the synthesis and properties of NPG and NPGDGE.

Table 1: Reaction Parameters for the Synthesis of Neopentyl Glycol

| Parameter | Value | Reference |

| Molar Ratio (Isobutyraldehyde:Formaldehyde) | 1:1.07 | [1][2] |

| Catalyst | Triethylamine | [1][2] |

| Catalyst Loading | ~0.06 molar equivalents | [1][2] |

| Aldol Condensation Temperature | 75°C | [1][2] |

| Aldol Condensation Time | 3.5 hours | [1][2] |

| Hydrogenation Catalyst | Raney Nickel or Copper Chromite | [1] |

| Hydrogenation Pressure | 4.0 MPa | [1][2] |

| Hydrogenation Temperature | 100°C | [1][2] |

Table 2: Reaction Parameters for the Synthesis of this compound (Adapted from Ethylene Glycol Diglycidyl Ether Synthesis)

| Parameter | Value | Reference |

| Molar Ratio (Epichlorohydrin:NPG) | 2.4:1 | [5] |

| Catalyst | Boron Trifluoride Etherate | [5] |

| Catalyst Loading | 0.40% (by mass fraction) | [5] |

| Halohydrin Formation Temperature | 50-80°C | |

| Halohydrin Formation Time | 1-2 hours | |

| Molar Ratio (NaOH:NPG) | 2.2:1 | [5] |

| Dehydrochlorination Temperature | 25-30°C | [5] |

| Dehydrochlorination Time | 2.5 hours | [5] |

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 216.27 g/mol | [10] |

| Boiling Point | 103-107°C @ 1 mmHg | [6] |

| Density | 1.04 g/mL at 25°C | [6] |

| Refractive Index (n20/D) | 1.457 | [6] |

| Viscosity (25°C) | 10-30 mPa·s | [9] |

| Epoxy Equivalent Weight (EEW) | 135-165 g/eq | [9] |

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the synthesis and purification of NPGDGE.

Caption: Workflow for the synthesis of this compound.

References

- 1. CN102507574A - Method for detecting epoxy equivalent weight - Google Patents [patents.google.com]

- 2. phasetransfer.com [phasetransfer.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. crdeepjournal.org [crdeepjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. sfdchem.com [sfdchem.com]

- 7. dataintelo.com [dataintelo.com]

- 8. Epoxy value - Wikipedia [en.wikipedia.org]

- 9. 新戊二醇二缩水甘油醚 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | C11H20O4 | CID 28594 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Neopentyl Glycol Diglycidyl Ether (CAS 17557-23-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Neopentyl Glycol Diglycidyl Ether (CAS 17557-23-2), a widely used epoxy resin modifier. The following sections detail its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopic profiles, including available data and experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science, drug development, and related fields where the characterization of such compounds is critical.

Introduction

This compound (NPGDGE) is an aliphatic diepoxide utilized as a reactive diluent for epoxy resins to reduce viscosity while maintaining good mechanical properties in the cured polymer. Its chemical structure, 2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane, features a central neopentyl core flanked by two glycidyl (B131873) ether groups. Accurate spectroscopic characterization is essential for quality control, reaction monitoring, and understanding the structure-property relationships of formulations containing this compound.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.92 | s | 6H | -C(CH₃)₂ |

| 2.59 | dd | 2H | Oxirane CH₂ (trans) |

| 2.78 | dd | 2H | Oxirane CH₂ (cis) |

| 3.15 | m | 2H | Oxirane CH |

| 3.23 | s | 4H | -C-CH₂-O- |

| 3.37 | dd | 2H | -O-CH₂-Oxirane (diastereotopic) |

| 3.70 | dd | 2H | -O-CH₂-Oxirane (diastereotopic) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 21.9 | -C(CH₃)₂ |

| 36.2 | -C(CH₃)₂ |

| 43.9 | Oxirane CH₂ |

| 50.8 | Oxirane CH |

| 74.0 | -O-CH₂-Oxirane |

| 76.5 | -C-CH₂-O- |

Vibrational Spectroscopy

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (asymmetric, -CH₃) |

| 2930 | Strong | C-H stretch (asymmetric, -CH₂) |

| 2870 | Medium | C-H stretch (symmetric, -CH₃, -CH₂) |

| 1470 | Medium | C-H bend (-CH₂) |

| 1365 | Medium | C-H bend (-CH₃) |

| 1250 | Strong | C-O-C stretch (ether) |

| 1100 | Strong | C-O-C stretch (ether) |

| 915 | Strong | Oxirane ring (asymmetric stretch) |

| 845 | Strong | Oxirane ring (symmetric stretch) |

Table 4: Raman Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2935 | Strong | C-H stretch |

| 2875 | Strong | C-H stretch |

| 1460 | Medium | C-H bend |

| 1255 | Strong | Oxirane ring breathing |

| 1130 | Medium | C-O-C stretch |

| 840 | Medium | C-O-C stretch |

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectroscopic data are often not fully reported in publicly available sources. The following sections provide generalized methodologies based on common practices and available information.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Fourier-transform NMR spectrometer operating at a field strength of 300 MHz or higher for protons.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum is often acquired "neat" by placing a thin film of the liquid between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. A typical acquisition involves the co-addition of 16 to 64 scans at a resolution of 4 cm⁻¹.

Raman Spectroscopy

-

Sample Preparation: The liquid sample is typically placed in a glass vial or a capillary tube for analysis.

-

Instrumentation: A FT-Raman or a dispersive Raman spectrometer equipped with a laser excitation source (e.g., 785 nm or 1064 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of approximately 200-3500 cm⁻¹. The acquisition time and laser power are optimized to obtain a good quality spectrum without causing sample degradation.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Definitive Guide to Neopentyl Glycol Diglycidyl Ether (NPGDGE): Molecular Weight and Epoxy Equivalent Weight Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neopentyl Glycol Diglycidyl Ether (NPGDGE), a crucial difunctional epoxy reactive diluent. This document outlines its key physicochemical properties and presents a detailed experimental protocol for the determination of its Epoxy Equivalent Weight (EEW), a critical parameter for its application in various formulations.

Introduction to NPGDGE

This compound (NPGDGE) is an aliphatic glycidyl (B131873) ether recognized for its low viscosity and utility in modifying epoxy resins.[1][2] Its chemical structure, featuring two epoxy groups, allows it to act as a crosslinking agent, forming robust polymer networks.[3] This property makes it a valuable component in the formulation of coatings, adhesives, sealants, and elastomers (CASE applications).[1] The IUPAC name for NPGDGE is 2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane.[1][4]

Physicochemical Properties of NPGDGE

A summary of the key quantitative data for NPGDGE is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₄ | [1][2][4][5][6][7][8] |

| Molecular Weight | 216.27 g/mol | [4][5][6][7] |

| CAS Number | 17557-23-2 | [1][2][4][5] |

| Appearance | Colorless to pale yellow transparent liquid | [2][5] |

| Theoretical Epoxy Equivalent Weight (EEW) | 108.14 g/eq | Calculated |

| Experimental Epoxy Equivalent Weight (EEW) | 108–115 g/eq, 135-165 g/eq, 139-147 g/eq | [4][9][10] |

| Density (at 25°C) | 1.04 g/mL | [4][5][7][9][11] |

| Viscosity (at 25°C) | 10–30 mPa·s | [4][5][9] |

| Boiling Point | 103–107 °C at 1 mmHg | [4][5][7][9][11] |

Determination of Epoxy Equivalent Weight (EEW)

The Epoxy Equivalent Weight (EEW) is a crucial quality control parameter for epoxy resins.[6][8] It is defined as the weight of resin in grams that contains one gram equivalent of epoxy groups.[6] The experimental determination of EEW is typically performed via titration, with methods such as ASTM D1652 being standard.[6][9]

Experimental Protocol: Titration Method for EEW Determination

This protocol is based on the principles of ASTM D1652 and involves the titration of the epoxy groups with a standardized acid solution.

3.1.1. Reagents and Materials

-

This compound (NPGDGE) sample

-

Methyl Isobutyl Ketone (MIBK) or Chloroform (B151607)

-

Glacial Acetic Acid

-

0.1 N Perchloric Acid in Glacial Acetic Acid or 0.1 N Hydrobromic Acid (HBr) in Glacial Acetic Acid (Standardized)

-

Tetraethylammonium (B1195904) bromide solution

-

Crystal Violet indicator

-

Analytical balance

-

Erlenmeyer flasks (100 mL)

-

Burette (25 mL or 50 mL)

-

Magnetic stirrer and stir bar

-

Pipettes and graduated cylinders

3.1.2. Procedure

-

Sample Preparation: Accurately weigh approximately 0.4 g of the NPGDGE sample into a 100 mL Erlenmeyer flask.[12]

-

Dissolution: Add 10 mL of MIBK or chloroform to the flask and stir until the sample is completely dissolved.[4][12]

-

Addition of Reagents: Add 10 mL of glacial acetic acid.[12] If using the perchloric acid method, add 10 mL of tetraethylammonium bromide solution.[4]

-

Indicator: Add 2-3 drops of Crystal Violet indicator to the solution. The solution should turn purple.

-

Titration: Titrate the solution with the standardized 0.1 N HBr or 0.1 N perchloric acid solution. The endpoint is reached when the color of the solution changes from purple to blue and finally to a stable sea green or green.[2][12]

-

Blank Determination: Perform a blank titration using the same procedure and reagents but without the NPGDGE sample.

-

Record Volumes: Record the volume of titrant used for both the sample and the blank titrations.

3.1.3. Calculation of Epoxy Equivalent Weight

The EEW is calculated using the following formula:

EEW (g/eq) = (Weight of sample (g) * 1000) / [(V_sample - V_blank) * N]

Where:

-

V_sample = Volume of titrant used for the sample (mL)

-

V_blank = Volume of titrant used for the blank (mL)

-

N = Normality of the titrant (eq/L)

Experimental Workflow and Signaling Pathways

To visualize the experimental process for determining the Epoxy Equivalent Weight, the following diagrams are provided.

Caption: Workflow for the experimental determination of Epoxy Equivalent Weight.

Caption: Simplified reaction pathway during the titration of an epoxy group.

References

- 1. jmscience.com [jmscience.com]

- 2. ftp.dot.state.tx.us [ftp.dot.state.tx.us]

- 3. researchgate.net [researchgate.net]

- 4. hiranuma.com [hiranuma.com]

- 5. researchgate.net [researchgate.net]

- 6. Epoxy value - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. metrohm.com [metrohm.com]

- 10. scribd.com [scribd.com]

- 11. ftp.dot.state.tx.us [ftp.dot.state.tx.us]

- 12. Determination of Epoxy Equivalent Weight and Epoxy Value | Potlife of Acrylic Resin [chemicalslearning.com]

Navigating the Laboratory Landscape: A Comprehensive Technical Guide to the Safe Handling of Neopentyl Glycol Diglycidyl Ether (NPGDGE)

For Researchers, Scientists, and Drug Development Professionals

Neopentyl Glycol Diglycidyl Ether (NPGDGE) is a reactive epoxy compound with diverse applications in research and development, particularly in the formulation of polymers and resins. However, its chemical reactivity also necessitates a thorough understanding of its potential health and safety hazards. This in-depth technical guide provides a comprehensive overview of the critical considerations for handling NPGDGE in a laboratory setting, ensuring the well-being of personnel and the integrity of research.

Section 1: Toxicological Profile of NPGDGE

A comprehensive understanding of the toxicological properties of NPGDGE is fundamental to implementing appropriate safety measures. The following tables summarize the key quantitative data available.

Table 1: Acute Toxicity Data for NPGDGE

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 4500 mg/kg | [1] |

| Dermal | Rabbit | LD50 | 12267 mg/kg | [2] |

| Inhalation | Human | LCLo | 15000 mg/m³ (1 hour) | [2] |

| Inhalation | Rat | LC50 | 49 g/m³ (4 hours) | [2] |

LD50: Lethal Dose, 50%; LCLo: Lowest Published Lethal Concentration; LC50: Lethal Concentration, 50%.

Table 2: Hazard Classification and Genotoxicity of NPGDGE

| Hazard | Classification | Details | Reference |

| Skin Corrosion/Irritation | Irritant | Causes skin irritation. | [1][2] |

| Eye Damage/Irritation | Irritant | Causes serious eye irritation. | [1][2] |

| Respiratory/Skin Sensitization | Skin Sensitizer | May cause an allergic skin reaction. | [1][2][3] |

| Germ Cell Mutagenicity | Positive | Positive in bacterial mutagenicity studies (Ames test). | [4] |

| Carcinogenicity | No data available | No definitive classification by major regulatory bodies. | |

| Reproductive Toxicity | No data available | Specific studies on NPGDGE are not readily available. |

Section 2: Occupational Exposure Limits

As of the latest review, specific occupational exposure limits (OELs) for NPGDGE have not been established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).[5][6][7] In the absence of established OELs, it is imperative to handle NPGDGE with a high degree of caution, implementing engineering controls and personal protective equipment to minimize exposure to the lowest achievable levels.

Section 3: Safe Laboratory Handling and Emergency Procedures

A systematic approach to handling NPGDGE is crucial to minimize risk. The following workflow outlines the key steps for safe laboratory practice.

Caption: Workflow for the safe handling of NPGDGE in the laboratory.

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

-

Lab Coat: A buttoned lab coat should be worn at all times.

-

Respiratory Protection: In situations where ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Engineering Controls

-

Fume Hood: All handling of NPGDGE, including weighing and dispensing, should be performed in a certified chemical fume hood to minimize inhalation exposure.

Spill and Emergency Procedures

-

Spills: In the event of a spill, evacuate the immediate area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

Section 4: Experimental Protocols for Toxicological Assessment

While specific toxicological studies for NPGDGE are not extensively published, standardized OECD guidelines are followed to assess the safety of chemical substances. Below are the methodologies for key toxicological endpoints.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A 0.5 mL (liquid) or 0.5 g (solid/semi-solid) dose of the test substance is applied to a small area of skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The dressing is removed after a 4-hour exposure period.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the reactions is scored on a numerical scale.

OECD Test Guideline 429: Skin Sensitization (Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

-

Test Animals: Mice (typically CBA/Ca or CBA/J strain) are used.

-

Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.

-

Cell Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

-

Sample Collection: After a set time, the draining auricular lymph nodes are excised and weighed.

-

Analysis: The incorporation of ³H-methyl thymidine into the lymph node cells is measured as a marker of cell proliferation. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive result for skin sensitization.

OECD Test Guideline 414: Prenatal Developmental Toxicity Study

This study is designed to evaluate the potential adverse effects of a substance on the developing embryo and fetus.[8][9][10][11]

-

Test Animals: Pregnant female rodents (usually rats) or rabbits are used.

-

Dosing: The test substance is administered daily to the dams, typically from implantation to the day before expected delivery.

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

-

Fetal Examination: Shortly before the expected delivery date, the dams are euthanized, and the uterus is examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test

This screening test provides preliminary information on the potential effects of a substance on male and female reproductive performance and on the development of offspring.[4][12][13][14]

-

Test Animals: Male and female rats are used.

-

Dosing: Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).

-

Mating: Animals are mated.

-

Observations: The study includes monitoring of estrous cycles, mating performance, fertility, gestation length, and litter size. Pups are examined for viability, growth, and development.

-

Pathology: At the end of the study, reproductive organs are examined macroscopically and microscopically.

Section 5: Potential Signaling Pathways in NPGDGE Toxicity

While direct research on the signaling pathways affected by NPGDGE is limited, the toxicological effects of epoxy compounds, in general, are often mediated through their interaction with cellular macromolecules, which can trigger various signaling cascades. Two key pathways that are frequently implicated in cellular responses to chemical stress are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)-Akt pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[15][16][17][18] Exposure to chemical stressors can activate various branches of the MAPK pathway.

Caption: Generalized MAPK signaling pathway activated by cellular stress.

Phosphoinositide 3-kinase (PI3K)-Akt Signaling Pathway

The PI3K-Akt pathway is a crucial signaling network that plays a central role in cell survival, growth, and proliferation.[19][20][21] Dysregulation of this pathway is associated with various diseases, and it can be a target for toxic compounds.

Caption: Simplified PI3K-Akt signaling pathway involved in cell survival.

Conclusion

This compound is a valuable chemical for research and development, but its safe handling is paramount. By understanding its toxicological profile, adhering to strict safety protocols, and being prepared for emergencies, researchers can mitigate the risks associated with its use. This guide serves as a foundational resource for laboratory personnel, promoting a culture of safety and responsible scientific practice. Continuous vigilance and adherence to institutional safety guidelines are essential when working with NPGDGE and other reactive chemicals.

References

- 1. Evaluation of the OECD 421 reproductive toxicity screening test protocol using butyl benzyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. DIGLYCIDYL ETHER (DGE) | Occupational Safety and Health Administration [osha.gov]

- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 8. oecd.org [oecd.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect and mechanism of PI3K/AKT/mTOR signaling pathway in the apoptosis of GC-1 cells induced by nickel nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Neopentyl Glycol Diglycidyl Ether in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of neopentyl glycol diglycidyl ether (NPGDGE), a widely used reactive diluent and building block in the formulation of epoxy resins. Understanding the solubility of NPGDGE is critical for its effective use in various applications, including coatings, adhesives, and composite materials, as well as for assessing its environmental fate and toxicological profile.

Core Properties of this compound

This compound is a low-viscosity, aliphatic diepoxide. Its chemical structure, featuring a central neopentyl core and two terminal glycidyl (B131873) ether groups, imparts a unique combination of properties, including good flexibility, weather resistance, and low volatility.

Solubility Profile of this compound

The solubility of a substance is a fundamental physical property that dictates its behavior in various chemical processes. The following table summarizes the available quantitative and qualitative solubility data for NPGDGE in a range of common laboratory solvents.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |

| Water | Protic | 5 to 10 mg/mL[1][2][3] | 20.5[4] | Also described as practically insoluble[5] and slightly soluble.[2][6] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble[5] | Not Specified | |

| Methanol | Protic (Alcohol) | Soluble[5] | Not Specified | |

| 95% Ethanol | Protic (Alcohol) | >=100 mg/mL[7] | 20.5[7] | |

| Acetone | Ketone | >=100 mg/mL[7] | 20.5[7] | |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | >=100 mg/mL[7] | 20.5[7] | |

| Chloroform | Chlorinated | Very slightly soluble[5] | Not Specified | |

| Glacial Acetic Acid | Carboxylic Acid | Sparingly soluble[5] | Not Specified |

Experimental Protocol for Determining Solubility

While specific experimental protocols for determining the solubility of NPGDGE were not found in the reviewed literature, a general and robust methodology can be followed. The following protocol is a standard approach for determining the solubility of a liquid in various solvents.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Selected solvents (analytical grade)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of NPGDGE to a known volume of the solvent in a series of vials. The excess is to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures using a magnetic stirrer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow any undissolved NPGDGE to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter (of a material compatible with the solvent) to remove any suspended micro-droplets of NPGDGE.

-

-

Quantification of Solute:

-

Accurately weigh a clean, dry collection vial.

-

Dispense the filtered, saturated solution into the pre-weighed vial and record the exact volume.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the NPGDGE.

-

Once the solvent is completely removed, reweigh the vial containing the NPGDGE residue.

-

The mass of the dissolved NPGDGE is the difference between the final and initial weights of the vial.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved NPGDGE (g)) / (Volume of solvent (L))

-

-

Data Reporting:

-

Report the solubility as the average of at least three independent measurements, along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of NPGDGE.

References

- 1. This compound | C11H20O4 | CID 28594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 17557-23-2 [m.chemicalbook.com]

- 7. 17557232 /mcn [igsvtu.lanuk.nrw.de]

In-Depth Technical Guide: Thermal Stability and Decomposition Profile of Neopentyl Glycol Diglycidyl Ether (NPGDGE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl Glycol Diglycidyl Ether (NPGDGE) is an aliphatic epoxy resin characterized by its low viscosity, high reactivity, and the presence of a neopentyl group, which imparts notable thermal and chemical resistance.[1] It is frequently employed as a reactive diluent in epoxy formulations to reduce viscosity while maintaining or enhancing the mechanical and thermal properties of the cured system.[1][2] This guide provides a comprehensive overview of the thermal stability and decomposition profile of NPGDGE, including detailed experimental protocols and data analysis for researchers and professionals in materials science and drug development.

Thermal Properties of NPGDGE-Modified Systems

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

A study on soy-based adhesives enhanced with NPGDGE demonstrated its positive impact on thermal stability. The addition of NPGDGE to the soybean meal-based adhesive resulted in a material with increased thermostability.[2] This is attributed to the formation of a dense cross-linked network, which requires more energy to decompose.[2]

Table 1: Thermogravimetric Analysis Data for a Soy-Based Adhesive Modified with NPGDGE

| Material | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Residual Mass at 600°C (%) |

| Soybean Meal Adhesive | Approx. 200 | Approx. 310 | < 20 |

| Soybean Meal Adhesive + 6g NPGDGE | Approx. 220 | Approx. 325 | > 20 |

Note: The data presented here is illustrative and based on findings from a study on NPGDGE-modified soy adhesives.[2] Actual values can vary depending on the specific formulation and curing conditions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For epoxy resins, DSC is crucial for determining the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is generally associated with a higher degree of cross-linking and better thermal stability.

While specific DSC data for a simple NPGDGE-cured system is scarce, the curing of a glycidate analogue, neopentyl glycol diglycidate (NPDG), with diethylenetriamine (B155796) (DETA) shows a curing onset temperature of 27°C, which is higher than its glycidate counterpart, suggesting a different reactivity profile that would influence the final network structure and thermal properties.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on epoxy resin systems, including those containing NPGDGE.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the cured epoxy resin.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments, Mettler Toledo)

-

Analytical balance (±0.01 mg)

-

Sample pans (e.g., platinum, alumina)

-

Inert gas supply (high purity nitrogen)

Procedure:

-

Sample Preparation: A small sample (10-20 mg) of the fully cured epoxy resin is carefully weighed into a tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30-40°C.

-

Heat the sample at a constant rate of 10°C/min to a final temperature of 600-800°C.[3]

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (the temperature at which significant mass loss begins).

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of decomposition.

-

Determine the percentage of residual mass at the final temperature.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) of the cured epoxy resin.

Apparatus:

-

Differential Scanning Calorimeter with a cooling system (e.g., TA Instruments, Mettler Toledo)

-

Analytical balance (±0.01 mg)

-

Sample pans and lids (e.g., aluminum)

-

Crimper for sealing pans

-

Inert gas supply (high purity nitrogen)

Procedure:

-

Sample Preparation: A small sample (5-10 mg) of the fully cured epoxy resin is weighed into a DSC pan and hermetically sealed. An empty, sealed pan is prepared as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with high purity nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate the sample at a low temperature (e.g., 25°C). Heat the sample at a rate of 10-20°C/min to a temperature well above the expected Tg (e.g., 200°C) to erase any prior thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20°C/min) back to the starting temperature.

-

Second Heating Scan: Heat the sample again at a rate of 10-20°C/min to a temperature above the Tg.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Analyze the second heating scan to determine the Tg. The Tg is typically taken as the midpoint of the step-like transition in the heat flow curve.

-

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC Analysis of Cured Epoxy.

Logical Pathway of Thermal Decomposition

Caption: Thermal Decomposition Pathway of a Cured Epoxy Resin.

References

- 1. This compound CAS17557-23-2 NPGGE - Buy this compound, 17557-23-2, C11H20O4 Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]

- 2. mdpi.com [mdpi.com]

- 3. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

NPGDGE reactivity with different functional groups

An In-Depth Technical Guide to the Reactivity of Neopentyl Glycol Diglycidyl Ether (NPGDGE)

Introduction

This compound (NPGDGE) is an aliphatic difunctional epoxy resin widely utilized as a reactive diluent in coatings, adhesives, sealants, and composite materials.[1][2] Its low viscosity, coupled with the high reactivity of its two terminal epoxide groups, allows it to reduce the viscosity of formulations while actively participating in the crosslinking reaction to form a durable polymer network.[1][2] This guide provides a detailed examination of the reactivity of NPGDGE with various key functional groups, offering insights into reaction mechanisms, kinetics, experimental protocols, and analytical techniques for professionals in research and drug development.

Core Reactivity: The Epoxide Ring-Opening Mechanism

The fundamental reactivity of NPGDGE is governed by its two oxirane (epoxide) rings. These three-membered rings are highly strained, making them susceptible to nucleophilic attack. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to ring-opening and the formation of a β-hydroxy ether, ester, or thioether linkage. This reaction is the cornerstone of epoxy chemistry and the basis for the curing or crosslinking process. The reaction can be catalyzed by both acids and bases.

Caption: General mechanism of NPGDGE's epoxide ring-opening by a nucleophile.

Reactivity with Specific Functional Groups

The rate and extent of the NPGDGE crosslinking reaction are highly dependent on the type of nucleophile (curing agent), stoichiometry, temperature, and the presence of catalysts.

Amines (Primary and Secondary)

Amines are the most common curing agents for epoxy resins. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on an epoxide carbon.

-

Mechanism: A primary amine (R-NH₂) has two active hydrogens and can react with two epoxy groups in a two-step process. The first reaction forms a secondary amine, which is also reactive and can proceed to react with a second epoxy group, forming a tertiary amine and a stable, crosslinked network.[3][4] Secondary amines (R₂NH) have one active hydrogen and can react with one epoxy group.

-

Kinetics: Generally, primary amines are more reactive than secondary amines due to lower steric hindrance.[3] The reaction is autocatalytic, as the hydroxyl groups formed during the ring-opening process can hydrogen-bond with the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[3]

Caption: Two-step reaction pathway for NPGDGE with a primary amine curing agent.

Quantitative Data: Amine-Epoxy Reaction Kinetics Note: Data is often for model epoxy systems like DGEBA, but provides a strong representation for NPGDGE.

| Curing Agent Type | System Studied | Activation Energy (Ea) | Method |

|---|---|---|---|

| Aliphatic Amine | DGEBA / 2-adamantylethanamine | 63.3 kJ/mol (autocatalytic) | DSC |

| Aliphatic Amine | DGEBA / 2-adamantylethanamine | 29.8 kJ/mol (n-order) | DSC |

| Aromatic Amine | Phenyl Glycidyl Ether / Aniline | k₂(secondary amine) / k₁(primary amine) ≈ 0.44 | HPLC |

Experimental Protocol: Isothermal Curing Analysis by DSC

-

Preparation: Accurately weigh NPGDGE and an amine curing agent (e.g., isophorone (B1672270) diamine, IPDA) into an aluminum pan in the desired stoichiometric ratio (e.g., 1:1 epoxy-to-amine hydrogen equivalent).

-

Mixing: Thoroughly mix the components at room temperature until a homogeneous mixture is achieved.

-

Sealing: Hermetically seal the DSC pan to prevent mass loss during the experiment. Prepare an empty sealed pan as a reference.

-

DSC Program: Place the sample and reference pans into the DSC cell. Rapidly heat the sample to the desired isothermal curing temperature (e.g., 70°C, 80°C, 90°C).

-

Data Acquisition: Record the heat flow as a function of time at the constant isothermal temperature until the reaction exotherm returns to the baseline, indicating the reaction is complete or has slowed significantly due to diffusion limitations.[5]

-

Analysis: Integrate the area of the exothermic peak to determine the heat of reaction (ΔH) at that temperature. The rate of reaction (dα/dt) and conversion (α) can be calculated from the heat flow data. Kinetic models, such as the Kamal model, can be fitted to the data to determine rate constants and activation energies.[6]

Carboxylic Acids and Acid Anhydrides

-

Mechanism: Carboxylic acids react with epoxides to form β-hydroxy esters.[7][8] The reaction is often catalyzed by tertiary amines or other bases. Acid anhydrides are also widely used, especially in coatings, to form ester linkages. The reaction is initiated by a nucleophile (e.g., a hydroxyl group), which opens the anhydride (B1165640) ring to form a carboxylic acid, which then reacts with an epoxy group. This process repeats to build a polyester (B1180765) network.

-

Kinetics: The uncatalyzed reaction between epoxides and carboxylic acids can be slow. Tertiary amines are effective catalysts as they can react with the epoxide to form a more reactive zwitterionic intermediate. The reaction rate is highly dependent on temperature and catalyst concentration.

Experimental Protocol: Bulk Polymerization with Acid Anhydride

-

Reactants: In a three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, add NPGDGE, a molar equivalent of an acid anhydride (e.g., hexahydrophthalic anhydride), and a catalytic amount (e.g., 0.5-1.0 wt%) of a tertiary amine like 1-methylimidazole.

-

Inert Atmosphere: Purge the flask with nitrogen to create an inert atmosphere.

-

Reaction: Heat the mixture to 120-140°C with continuous stirring. The viscosity of the mixture will increase as the polymerization proceeds.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via FTIR. Look for the disappearance of the characteristic anhydride peaks (around 1780 and 1850 cm⁻¹) and the epoxide peak (around 915 cm⁻¹), and the appearance of the ester carbonyl peak (around 1735 cm⁻¹) and broad hydroxyl peak (around 3400 cm⁻¹).

-

Curing: Once the desired conversion is reached, the polymer can be poured into a mold and post-cured at a higher temperature (e.g., 150°C) to ensure full crosslinking.

Thiols (Mercaptans)

-

Mechanism: The reaction between an epoxide and a thiol, known as a "thiol-epoxy" reaction, forms a β-hydroxy thioether. This reaction is a type of "click chemistry" because it is highly efficient, proceeds rapidly under mild conditions, and generates minimal byproducts. The reaction is typically base-catalyzed, with a tertiary amine being a common choice. The base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then readily attacks the epoxide ring.[9]

-

Kinetics: Thiol-epoxy reactions are generally much faster than amine-epoxy reactions at lower temperatures. They are highly valued in applications requiring rapid curing at or near room temperature, such as in adhesives and coatings for sensitive substrates.

Quantitative Data: Thiol-Epoxy Reaction Kinetics While specific kinetic data for NPGDGE is sparse, the thiol-epoxy reaction is qualitatively known to be significantly faster than amine-epoxy reactions at low temperatures.

| Functional Group | System Studied | Relative Reactivity | Catalyst |

| Thiol | DGEBA / Mercaptopropionate | High | Tertiary Amine |

| Amine | DGEBA / Aliphatic Amine | Moderate | None (Autocatalyzed) |

Phenols and Alcohols (Hydroxyl Groups)

-

Mechanism: Alcohols and phenols react with epoxides to form ether linkages.[8] This reaction, known as etherification, is generally slower than the reaction with amines.[3]

-

Kinetics: The reactivity is dependent on the acidity of the hydroxyl proton. Phenols are more acidic and thus more reactive than aliphatic alcohols. The reaction is often catalyzed by Lewis acids or bases. In many epoxy-amine systems, the secondary reaction of hydroxyl groups (formed from the initial amine-epoxy addition) with epoxide groups can occur, particularly at higher temperatures or when the primary nucleophile is depleted.[3]

Workflow for Kinetic Analysis

Studying the curing kinetics of NPGDGE is essential for optimizing material properties and processing conditions. Techniques like DSC and FTIR are invaluable for this purpose.[10][11]

Caption: A typical experimental workflow for analyzing NPGDGE curing kinetics.

References

- 1. This compound | 54847-49-3 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 4. Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study on the curing kinetics of an epoxy encapsulant by DSC method | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Glycidyl Ether Reactions with Alcohols, Phenols, Carboxylic Acids, and Acid Anhydrides | Semantic Scholar [semanticscholar.org]

- 9. Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

A Technical Guide to Commercial Neopentyl Glycol Diglycidyl Ether: Suppliers, Purity, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Neopentyl Glycol Diglycidyl Ether (NPGDGE), a crucial diepoxide compound utilized in various research and development applications, including the synthesis of polymers for drug delivery systems and advanced materials. This guide details commercially available grades, their suppliers, and the key technical parameters that define their purity and suitability for specific applications. Furthermore, it outlines experimental protocols for the synthesis, purification, and characterization of NPGDGE.

Commercial Suppliers and Purity Grades

This compound is available from a range of chemical suppliers, catering to different research and development needs, from small-scale laboratory use to larger quantities for process development. The purity of commercially available NPGDGE can vary significantly, and it is crucial to select a grade with well-defined specifications for reproducible experimental outcomes.

Key commercial suppliers and their offered grades are summarized in the tables below. "Technical grade" is a common designation, often implying a lower purity with a broader range of specifications, suitable for applications where high purity is not critical. Higher purity grades are also available, often characterized by gas chromatography (GC) analysis.

Table 1: Major Commercial Suppliers of this compound

| Supplier | Website | Notes |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers technical grade NPGDGE suitable for a variety of research applications.[1][2] |

| Tokyo Chemical Industry (TCI) | --INVALID-LINK-- | Provides NPGDGE with a specified purity level determined by GC analysis. |

| Aladdin Scientific | --INVALID-LINK-- | Supplies NPGDGE with a minimum purity specification based on GC.[3] |

| BIOZOL | --INVALID-LINK-- | Distributes NPGDGE with defined epoxy equivalent weight and appearance.[4] |

Table 2: Comparison of Quantitative Data for Different Purity Grades of NPGDGE

| Parameter | Technical Grade (Sigma-Aldrich)[1][2] | >40.0% (GC) (TCI) | As Reported (BIOZOL)[4] |

| Purity | Not specified as a percentage | >40.0% (by GC) | As reported |

| Epoxy Equivalent Weight (g/eq) | 135 - 165 | - | 135 - 165 |

| Viscosity (at 25 °C, mPa·s) | 10 - 30 | - | - |

| Appearance | Liquid | Colorless to Almost colorless clear liquid | Colorless to light yellow liquid |

| Density (at 25 °C, g/mL) | 1.04 | - | 1.04 |

| Boiling Point | 103-107 °C/1 mmHg | - | 107 °C |

| Refractive Index (n20/D) | 1.457 | - | - |

It is important to note that for grades with purity specified as ">40.0%(GC)", the remainder may consist of isomers, unreacted starting materials, or byproducts from the synthesis.[3] For applications requiring high purity, it is recommended to request a certificate of analysis (CoA) from the supplier or perform in-house purity verification.

Synthesis and Purification of this compound

The synthesis of NPGDGE is typically a two-step process, starting from neopentyl glycol and epichlorohydrin (B41342).[5] The general reaction scheme is as follows:

-

Addition Reaction: Neopentyl glycol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form a chlorohydrin intermediate.

-

Dehydrochlorination: The intermediate is then treated with a base, such as sodium hydroxide, to eliminate hydrogen chloride and form the diglycidyl ether.

The following diagram illustrates the synthesis and purification workflow for NPGDGE.

References

Neopentyl Glycol Diglycidyl Ether: A Comprehensive Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol diglycidyl ether (NGDE) is a low-viscosity, aliphatic diepoxide that serves as a crucial reactive diluent and building block in various thermosetting polymer systems. Its unique neopentyl structure imparts notable properties such as excellent thermal stability, weatherability, and chemical resistance to the final cured products. This in-depth technical guide provides a comprehensive review of the core applications of NGDE, focusing on its role in coatings, adhesives, composites, and emerging biomedical fields. This document summarizes key performance data, details experimental protocols, and visualizes fundamental processes to support researchers and professionals in leveraging the benefits of this versatile diepoxide.

Core Applications and Performance Data

NGDE is primarily utilized to reduce the viscosity of high-viscosity epoxy resins, thereby improving their handling, processability, and filler loading capacity.[1][2][3] Unlike non-reactive diluents, NGDE's two epoxy groups allow it to co-react with the curing agent and become an integral part of the polymer network, which helps in maintaining or even enhancing the mechanical and thermal properties of the cured system.[1][2]

Coatings

In the coatings industry, NGDE is a favored reactive diluent for high-performance applications such as industrial maintenance coatings, marine and protective coatings, and floor coatings.[3] Its incorporation enhances flexibility, impact resistance, and adhesion, while its aliphatic nature contributes to improved UV stability and weather resistance for outdoor applications.[3]

Table 1: Typical Properties of this compound

| Property | Value | Unit |

| Epoxy Value | 0.65 - 0.75 | eq/100g |

| Epoxide Content | ≥ 25.0 | % |

| Viscosity (25°C) | 15 - 25 | mPa·s |

| Density (25°C) | 1.030 - 1.050 | g/cm³ |

| Molecular Formula | C₁₁H₂₀O₄ | - |

| CAS Number | 17557-23-2 | - |

| Data compiled from various chemical suppliers.[3][4] |